N-(5-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide N-(5-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16309444
InChI: InChI=1S/C18H18ClN3O2S2/c1-9-5-6-12(19)7-13(9)20-14(23)8-25-18-21-16-15(17(24)22(18)4)10(2)11(3)26-16/h5-7H,8H2,1-4H3,(H,20,23)
SMILES:
Molecular Formula: C18H18ClN3O2S2
Molecular Weight: 407.9 g/mol

N-(5-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

CAS No.:

Cat. No.: VC16309444

Molecular Formula: C18H18ClN3O2S2

Molecular Weight: 407.9 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide -

Specification

Molecular Formula C18H18ClN3O2S2
Molecular Weight 407.9 g/mol
IUPAC Name N-(5-chloro-2-methylphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C18H18ClN3O2S2/c1-9-5-6-12(19)7-13(9)20-14(23)8-25-18-21-16-15(17(24)22(18)4)10(2)11(3)26-16/h5-7H,8H2,1-4H3,(H,20,23)
Standard InChI Key LJMAKCDQGLTMBM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C

Introduction

N-(5-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with significant potential in pharmaceutical applications. It features a thieno[2,3-d]pyrimidine moiety linked to an acetamide group, which may contribute to its biological activity. The presence of chloro and methyl substituents on the aromatic ring enhances its chemical properties and potential efficacy in medicinal chemistry.

Synthesis

The synthesis of N-(5-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice (often polar aprotic solvents), and reaction time to ensure high yields and purity of the final product.

Potential Applications

This compound has potential applications in medicinal chemistry due to its complex structure, which may interact with specific biological targets such as enzymes or receptors. Studies exploring binding affinities and biological assays would provide quantitative data on its efficacy.

Characterization Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of this compound. These methods help in identifying the molecular structure and ensuring that the synthesized compound meets the required standards.

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